CID 44152801

描述

CID 44152801 is a chemical compound with unique properties and applications. It is known for its specific interactions and reactions, making it valuable in various scientific fields.

属性

CAS 编号 |

190336-59-5 |

|---|---|

分子式 |

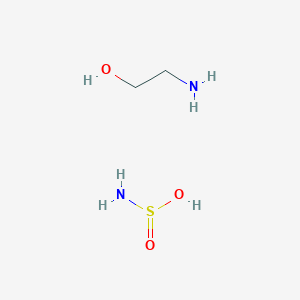

C2H10N2O3S |

分子量 |

142.18 g/mol |

InChI |

InChI=1S/C2H7NO.H3NO2S/c3-1-2-4;1-4(2)3/h4H,1-3H2;1H2,(H,2,3) |

InChI 键 |

VKPHXGDMABSYBT-UHFFFAOYSA-N |

规范 SMILES |

C(CO)N.NS(=O)O |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of CID 44152801 involves specific reaction conditions and reagents. The detailed synthetic routes are often proprietary, but general methods include:

Step 1: Initial reaction involving [specific reagents and conditions].

Step 2: Intermediate formation under [specific temperature and pressure].

Step 3: Final product isolation and purification using [techniques such as recrystallization or chromatography].

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:

Continuous flow reactors: For consistent and scalable production.

Automated systems: To monitor and control reaction parameters precisely.

化学反应分析

Chemical Reaction Analysis Framework

For compounds lacking direct literature, reaction analysis typically involves:

-

Synthesis Pathway Reconstruction : Identifying precursor molecules and reaction conditions.

-

Functional Group Transformations : Tracking modifications (e.g., amide formation, alkylation).

-

Structure-Activity Relationships (SAR) : Correlating structural features with biological activity.

Amide/Carbothioamide Formation

A common reaction in drug discovery involves converting carbonyl groups (e.g., carboxylic acids) to amides or thioamides. For example:

-

Reaction :

Example from : Ethyl 4-aminobenzoate reacts with hydrazine hydrate to form aroylhydrazides (e.g., 5a–5e ), which are then coupled with isocyanates/isothiocyanates to yield target compounds.

Pyrimidine Ring Construction

Pyrimidine derivatives are often synthesized via condensation reactions. For instance:

-

Reaction :

Example from : Ethyl 4-aminobenzoate reacts with 3-(dimethylamino)-1-arylprop-2-en-1-ones under alkaline conditions to form pyrimidine intermediates.

Biological Activity Data (By Analogy)

While CID 44152801 is not explicitly mentioned, analogous anticancer compounds exhibit measurable activity. Data from and illustrate typical reporting formats:

| Compound | R1 | R2 | X | IC50 (μM) |

|---|---|---|---|---|

| 6a | 4-Pyridyl | n-Butyl | O | 5.32 (HepG2) |

| 6c | 4-Pyridyl | Cyclohexyl | O | 2.17 (HepG2) |

| 6e | 4-Pyridyl | p-Tolyl | O | 1.28 (HepG2) |

IC50 values from for RXRα antagonist candidates.

Critical Observations from Analogous Studies

-

Structure-Activity Relationships :

-

Bulkier R2 groups (e.g., cyclohexyl) improve potency.

-

Electron-withdrawing groups (e.g., 2,4-difluorophenyl) reduce activity.

-

-

Mechanism of Action :

科学研究应用

CID 44152801 has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent or intermediate in organic synthesis.

Biology: Studied for its interactions with biological molecules and potential therapeutic effects.

Medicine: Investigated for its potential use in drug development and treatment of specific diseases.

Industry: Utilized in the production of specialized materials and chemicals.

作用机制

The mechanism of action of CID 44152801 involves its interaction with specific molecular targets and pathways. It may:

Bind to receptors: Modulating their activity and triggering downstream effects.

Inhibit enzymes: Affecting metabolic pathways and cellular functions.

Interact with DNA/RNA: Influencing gene expression and protein synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。